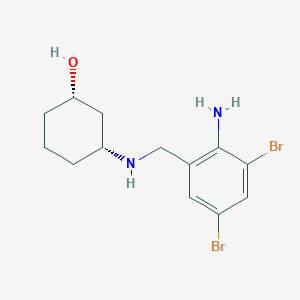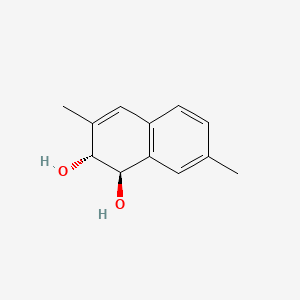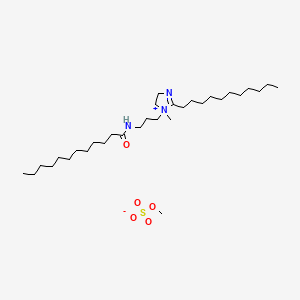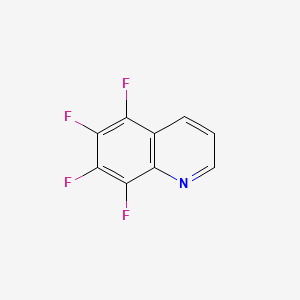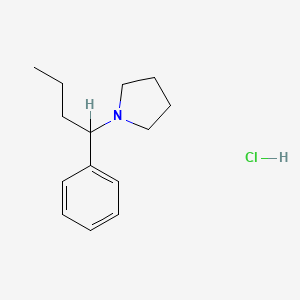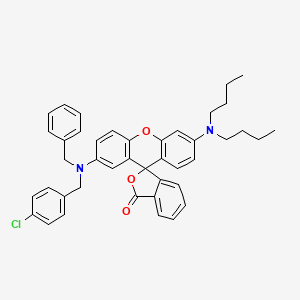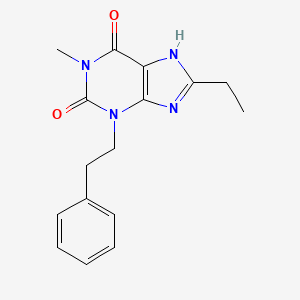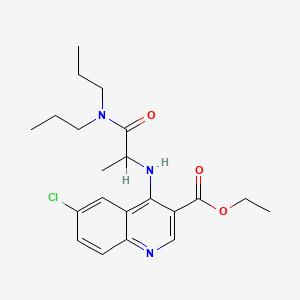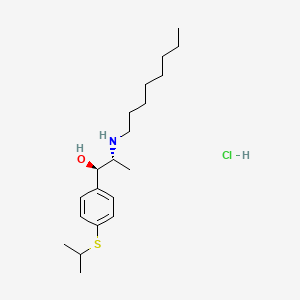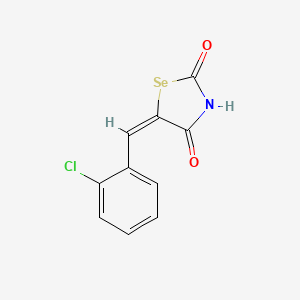
5-((2-Chlorophenyl)methylene)selenazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((2-Chlorophenyl)methylene)selenazolidine-2,4-dione is a heterocyclic compound that contains selenium. This compound is of interest due to its potential applications in various fields such as medicinal chemistry and materials science. The presence of selenium in its structure imparts unique chemical properties that can be exploited for various scientific and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-Chlorophenyl)methylene)selenazolidine-2,4-dione typically involves the reaction of selenazolidine-2,4-dione with 2-chlorobenzaldehyde. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is often heated to facilitate the formation of the desired product. The reaction can be represented as follows:
Selenazolidine-2,4-dione+2-Chlorobenzaldehyde→this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-((2-Chlorophenyl)methylene)selenazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenol derivatives.
Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Selenol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
5-((2-Chlorophenyl)methylene)selenazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex selenium-containing compounds.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to selenium’s known anticancer properties.
Industry: It can be used in the development of materials with unique electronic and optical properties due to the presence of selenium.
Mechanism of Action
The mechanism by which 5-((2-Chlorophenyl)methylene)selenazolidine-2,4-dione exerts its effects is not fully understood. it is believed that the compound interacts with various molecular targets through its selenium atom. Selenium can form strong bonds with sulfur and nitrogen atoms in biomolecules, potentially disrupting their normal function. This interaction can lead to the inhibition of enzymes or the induction of oxidative stress, which may contribute to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 5-((2-Nitrophenyl)methylene)selenazolidine-2,4-dione
- 5-((2-Bromophenyl)methylene)selenazolidine-2,4-dione
- 5-((2-Methylphenyl)methylene)selenazolidine-2,4-dione
Uniqueness
5-((2-Chlorophenyl)methylene)selenazolidine-2,4-dione is unique due to the presence of the chlorine atom in the phenyl ring, which can influence its reactivity and biological activity. The chlorine atom can participate in various chemical reactions, making this compound a versatile intermediate for the synthesis of other selenium-containing compounds.
Properties
CAS No. |
82085-51-6 |
|---|---|
Molecular Formula |
C10H6ClNO2Se |
Molecular Weight |
286.58 g/mol |
IUPAC Name |
(5E)-5-[(2-chlorophenyl)methylidene]-1,3-selenazolidine-2,4-dione |
InChI |
InChI=1S/C10H6ClNO2Se/c11-7-4-2-1-3-6(7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14)/b8-5+ |
InChI Key |
KYFGHCOUIJIKBX-VMPITWQZSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/2\C(=O)NC(=O)[Se]2)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=O)[Se]2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



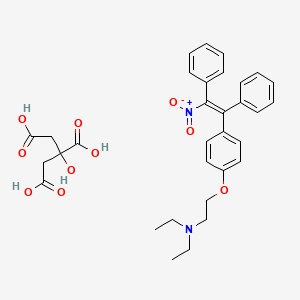
![(1R)-1-[(2S)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-1-phenylbutan-2-yl]cyclohexa-2,4-dien-1-ol](/img/structure/B12704520.png)
